(+-)-Ramosetron hydrochloride
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Overview
Description
(±)-Ramosetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The compound is known for its high affinity and selectivity towards the 5-HT3 receptors, making it effective in controlling emesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Ramosetron hydrochloride involves several steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups.
Cyclization: The substituted indole is then cyclized to form the desired tricyclic structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of (±)-Ramosetron hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity.
Chemical Reactions Analysis
(±)-Ramosetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.
Substitution: The indole ring allows for various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction processes.
Substituted Indoles: Produced via substitution reactions.
Scientific Research Applications
(±)-Ramosetron hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Extensively studied for its antiemetic properties, particularly in chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
(±)-Ramosetron hydrochloride is compared with other 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, (±)-Ramosetron hydrochloride is unique due to its:
Higher Affinity: It has a higher binding affinity for the 5-HT3 receptors.
Longer Duration of Action: Provides prolonged antiemetic effects.
Fewer Side Effects: Associated with a lower incidence of adverse effects compared to some other 5-HT3 antagonists.
Comparison with Similar Compounds
- Ondansetron
- Granisetron
- Palonosetron
Properties
IUPAC Name |
(1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171967-75-2 |
Source
|
Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171967-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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